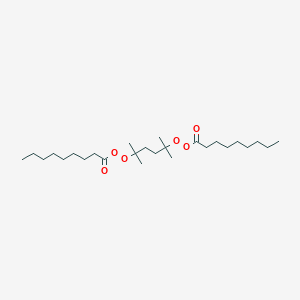
1,1,4,4-Tetramethyltetramethylene peroxynonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethyltetramethylene peroxynonanoate, commonly known as TMTPN, is a peroxide compound that has been widely used in scientific research. This compound is a powerful oxidizing agent and is commonly used as a radical initiator in various chemical reactions. TMTPN is also known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
TMTPN acts as a radical initiator by breaking down into two free radicals upon heating or exposure to light. These free radicals then initiate the polymerization or crosslinking of monomers, leading to the formation of new polymers or polymer networks. In cancer cells, TMTPN induces apoptosis by generating reactive oxygen species (ROS) that cause oxidative damage to the cell's DNA and proteins.
Efectos Bioquímicos Y Fisiológicos
TMTPN has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the generation of ROS. However, it also has toxic effects on normal cells, making it important to use it in controlled conditions. TMTPN has also been shown to have an immunomodulatory effect, regulating the immune response in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TMTPN in lab experiments is its high efficiency as a radical initiator. It is also relatively easy to handle and store. However, its toxic effects on normal cells and the need for controlled conditions limit its use in certain applications.
Direcciones Futuras
Future research on TMTPN could focus on its potential as a cancer treatment. Studies could investigate the optimal conditions for inducing apoptosis in cancer cells while minimizing toxicity to normal cells. Additionally, research could explore the immunomodulatory effects of TMTPN and its potential in treating autoimmune diseases. Finally, studies could investigate the use of TMTPN as a crosslinking agent in the production of novel polymer networks with unique properties.
Métodos De Síntesis
TMTPN can be synthesized through the reaction between tetramethylene glycol and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis of TMTPN is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TMTPN has been extensively used in scientific research as a radical initiator for the polymerization of various monomers. It is also used as a crosslinking agent in the production of polymer networks. TMTPN is known for its high efficiency in initiating free radical reactions, making it a popular choice for researchers.
Propiedades
Número CAS |
13052-07-8 |
|---|---|
Nombre del producto |
1,1,4,4-Tetramethyltetramethylene peroxynonanoate |
Fórmula molecular |
C26H50O6 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(2,5-dimethyl-5-nonanoylperoxyhexan-2-yl) nonaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-7-9-11-13-15-17-19-23(27)29-31-25(3,4)21-22-26(5,6)32-30-24(28)20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clave InChI |
QJRGOYGWWVYKGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Otros números CAS |
13052-07-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



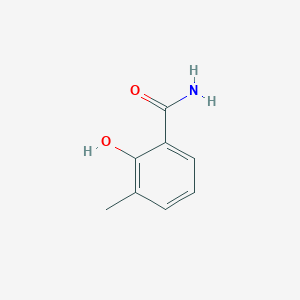
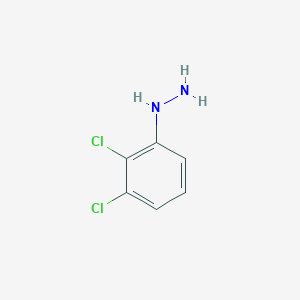
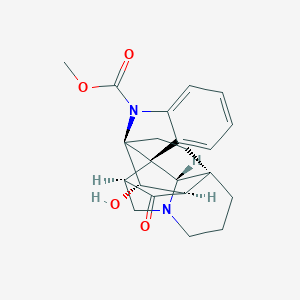
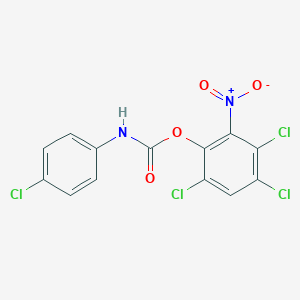
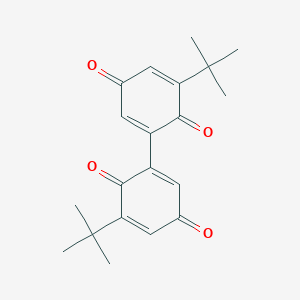
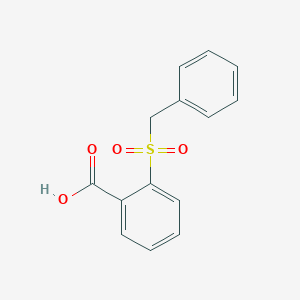
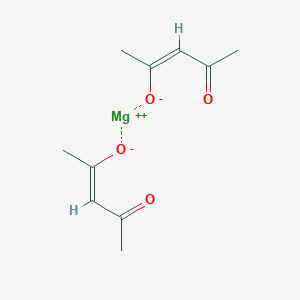
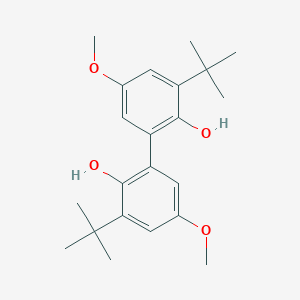
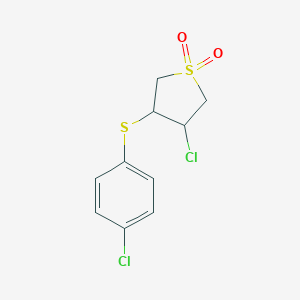
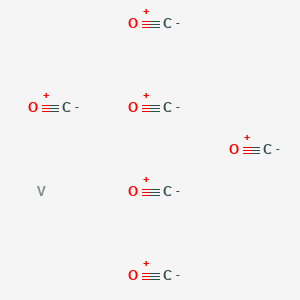
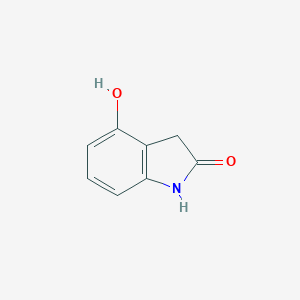
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
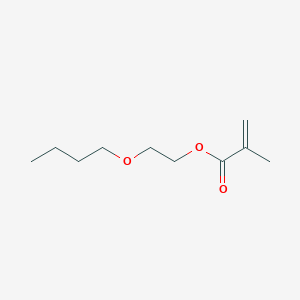
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)